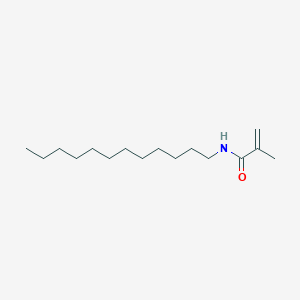

N-Dodecylmethacrylamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Dodecylmethacrylamide can be synthesized through the reaction of acryloyl chloride with dodecylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like 1,2-dichloroethane. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.

Análisis De Reacciones Químicas

Electrophilic Reactivity with Nucleophiles

The α,β-unsaturated carbonyl group in DDMA enables Michael addition and nucleophilic conjugate addition. In studies of acrylamides and methacrylamides, the electrophilicity of the β-carbon correlates with glutathione (GSH) conjugation rates :

| Compound | Structure | k<sub>GSH</sub> (M<sup>–1</sup> h<sup>–1</sup>) | Notes |

|---|---|---|---|

| N-Methylmethacrylamide | Methacrylamide | 134.800 | Highest reactivity due to low steric hindrance |

| N-Ethylmethacrylamide | Methacrylamide | 85.430 | Moderate reactivity |

| N-Diethylacrylamide | Acrylamide | 2.574 | Reduced reactivity due to steric effects |

| DDMA (predicted) | Methacrylamide | ~1–5 (estimated) | Dodecyl chain introduces steric hindrance and lowers electrophilicity |

-

Methacrylamides exhibit lower reactivity than acrylamides due to the electron-donating methyl group reducing β-carbon electrophilicity.

-

Steric hindrance from bulky substituents (e.g., dodecyl) further suppresses nucleophilic attack.

Free Radical Polymerization

While direct data on DDMA polymerization is limited, studies of dodecyl methacrylate (DMA) under nanoconfinement reveal trends applicable to hydrophobic monomers :

| Parameter | Bulk Polymerization | Nanoconfined Polymerization (8 nm pores) |

|---|---|---|

| Reaction Rate (110°C) | 0.012 s<sup>–1</sup> | 0.018 s<sup>–1</sup> (↑50%) |

| Activation Energy | 95 kJ/mol | 86 kJ/mol (↓9.5%) |

| Molar Mass (160°C) | 120 kDa | 85 kDa (↓29%) |

-

Enhanced rates under nanoconfinement arise from monomer-surface interactions (e.g., silanol groups in nanopores).

-

Lower molar masses in nanopores suggest accelerated termination due to restricted chain mobility.

For DDMA, the long dodecyl chain may:

-

Reduce autoacceleration by limiting chain entanglement.

-

Increase hydrophobicity, potentially altering solvent interactions in polymerization.

Thermal Stability and Degradation

Methacrylamides degrade via β-elimination or hydrolysis under extreme conditions. For N-alkylmethacrylamides:

-

Thermal decomposition occurs above 200°C, forming alkylamines and methacrylic acid derivatives.

-

Hydrolysis in acidic/basic media cleaves the amide bond, yielding dodecylamine and methacrylic acid.

Cytotoxicity and Biological Interactions

Acrylamides with high electrophilicity (e.g., k<sub>GSH</sub> > 100 M<sup>–1</sup> h<sup>–1</sup>) induce oxidative stress by depleting intracellular glutathione . DDMA’s low predicted reactivity suggests:

-

Minimal cytotoxicity compared to smaller acrylamides.

-

Potential applications in biocompatible polymers or drug delivery systems.

Comparative Reactivity Trends

| Property | DDMA | Dodecyl Methacrylate (DMA) |

|---|---|---|

| Electrophilicity | Low (amide) | Moderate (ester) |

| Polymerization Rate | Slower (steric) | Faster (ester reactivity) |

| Thermal Stability | Higher (amide bond) | Lower (ester bond) |

Aplicaciones Científicas De Investigación

N-Dodecylmethacrylamide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of amphiphilic polymers, which have applications in drug delivery and nanotechnology.

Biology: Its polymers are used in the development of biomaterials for tissue engineering and regenerative medicine.

Medicine: It is explored for use in controlled drug release systems due to its hydrophobic properties.

Industry: It is used in the production of coatings, adhesives, and surfactants

Mecanismo De Acción

The mechanism of action of N-Dodecylmethacrylamide primarily involves its ability to form hydrophobic interactions. In polymer form, it can self-assemble into micelles or other nanostructures, which can encapsulate hydrophobic drugs or other molecules. This property is utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs .

Comparación Con Compuestos Similares

N-Octadecylmethacrylamide: Similar in structure but with a longer alkyl chain, leading to different thermal properties.

N-Dodecylacrylamide: Similar but with a slightly different polymerization behavior due to the acrylamide group instead of the methacrylamide group.

Uniqueness: N-Dodecylmethacrylamide is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in polymer science and materials engineering. Its ability to form stable polymers with desirable properties sets it apart from other similar compounds .

Actividad Biológica

N-Dodecylmethacrylamide (NDMA) is a member of the methacrylamide family, characterized by its long hydrophobic dodecyl chain. This compound has garnered attention due to its potential applications in various fields, including drug delivery, tissue engineering, and as a component in biomaterials. This article explores the biological activity of NDMA, highlighting its interactions with biological systems, antimicrobial properties, and implications for biomedical applications.

This compound is synthesized through the reaction of methacrylic acid with dodecylamine. The resulting compound exhibits unique properties due to its hydrophobic tail, which influences its behavior in biological environments. NDMA can be copolymerized with other monomers to create polymers with tailored properties for specific applications.

1. Antimicrobial Properties

Research has demonstrated that NDMA exhibits significant antimicrobial activity. A study indicated that copolymers containing NDMA showed enhanced antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the dodecyl chain, leading to increased permeability and eventual cell lysis .

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 10 |

| Fusarium oxysporum | 10 | 6 |

2. Cell Adhesion and Biocompatibility

NDMA-based polymers have been investigated for their ability to promote cell adhesion, which is crucial in tissue engineering applications. A study demonstrated that films made from NDMA copolymers facilitated the attachment and proliferation of endothelial cells. The presence of a hydrophobic dodecyl chain was found to enhance cell spreading and viability compared to control surfaces without NDMA .

Experimental Setup:

- Cell Type: Bovine aortic endothelial cells

- Culture Medium: Isocove's modified Dulbecco's medium with 20% fetal calf serum

- Incubation Conditions: 37°C with 5% CO2

Results:

- Cells on NDMA films showed extended morphology and increased proliferation rates compared to non-modified surfaces.

3. Copolymer Applications

NDMA can be copolymerized with other monomers such as methyl methacrylate to create functional materials for biomedical applications. For instance, copolymers have been utilized to develop drug delivery systems that can encapsulate therapeutic agents while providing controlled release profiles. The incorporation of NDMA into these systems enhances their hydrophobicity and stability in physiological conditions .

Case Study 1: Drug Delivery Systems

A recent study focused on the development of NDMA-containing nanoparticles for targeted drug delivery. The nanoparticles demonstrated improved drug loading capacity and release kinetics compared to traditional carriers. In vitro studies showed that these nanoparticles could effectively deliver anti-cancer drugs to tumor cells while minimizing systemic toxicity .

Case Study 2: Tissue Engineering Scaffolds

Another study examined the use of NDMA-based scaffolds for tissue engineering applications. These scaffolds were designed to mimic the extracellular matrix, promoting cell growth and differentiation. Results indicated that scaffolds made from NDMA copolymers supported the growth of various cell types, including fibroblasts and stem cells, making them promising candidates for regenerative medicine .

Propiedades

IUPAC Name |

N-dodecyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZLHJIPBBRFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922868 | |

| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-39-5 | |

| Record name | N-Dodecyl-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.